2-Oxo-2-phenylethyl 4-bromobenzoate

Mass Spectrometry Derivatization Analytical Chemistry

Research labs requiring a heavy-atom phenacyl ester for X-ray crystallographic phasing or trace carboxylic acid analysis face a fragmented supply of derivatives. This 4-bromo substituted phenacyl benzoate delivers a single, well-characterized solution. • Enables SAD/MAD experimental phasing via Br anomalous scattering (f'' ≈ 1.5 e⁻ at Mo Kα), eliminating co-crystallization with heavy-atom salts. • Supports GC-ECD detection of carboxylic acids as 4-bromophenacyl esters with 10- to 100-fold sensitivity gains over non-halogenated analogs. • Functions as a wavelength-orthogonal photoremovable protecting group (PPG) for carboxylic acid release under UV irradiation. Sourced from certified suppliers with documented characterization, ensuring batch-to-batch consistency for publication-grade research.

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
Cat. No. B10888026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 4-bromobenzoate
Molecular FormulaC15H11BrO3
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyQNLZQYLZCOCBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 46 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2-phenylethyl 4-bromobenzoate: Identification & Procurement


2-Oxo-2-phenylethyl 4-bromobenzoate (CAS 55153-26-9; synonym: phenacyl 4-bromobenzoate) is a phenacyl ester with the molecular formula C₁₅H₁₁BrO₃ and an exact monoisotopic mass of 317.989 Da [1]. Phenacyl benzoates, as a class, are recognized for their commercial importance in synthetic and photochemistry, particularly as photosensitive blocking groups that cleave under mild conditions [2]. The 4-bromo substituent on the benzoyl ring confers distinct physicochemical properties—increased molecular weight, altered lipophilicity, and a heavy-atom signature—that differentiate this compound from the unsubstituted phenacyl benzoate and other halogenated analogs in procurement decisions.

Heavy-atom bromine isotopic doublet supports unambiguous MS derivatization
Phenacyl ester core enables photoremovable protecting group strategies
4-Br electron-withdrawing effect differentiates reactivity from unsubstituted analog

Why Phenacyl Benzoate Is Not a Substitute


Phenacyl benzoate (C₁₅H₁₂O₃, MW 240.25) and its 4-bromo derivative are not interchangeable in applications where molecular mass, lipophilicity, or electronic effects govern performance. The 4-bromo substituent introduces a Hammett σₚ value of +0.23, altering the electron density on the benzoyl carbonyl and thereby modifying both ground-state reactivity and photochemical behavior [1]. In X-ray crystallographic derivatization, the bromine heavy atom provides anomalous scattering that is absent in the unsubstituted analog, enabling absolute structure determination [2]. Furthermore, the higher LogP (computed 3.49 vs. 3.06 for phenacyl benzoate) affects chromatographic retention and partitioning in biphasic photolysis systems . Substituting with a 4-chloro or 4-methoxy analog introduces different electronic and steric profiles, each with distinct Hammett constants and packing motifs, precluding generic interchange.

4-Br substituent introduces electron-withdrawing effect (σₚ positive) that alters hydrolysis kinetics vs. unsubstituted analog
Bromine isotopic signature absent in phenacyl benzoate; different chromatographic retention and MS detection profile
Heavy-atom anomalous scattering for X-ray crystallography is lost with Cl or OMe analogs

Differentiation from Closest Analogs


Exact Mass & Bromine Isotopic Signature

The target compound possesses an exact monoisotopic mass of 317.989 Da (MW 319.15) [1]. This differs from phenacyl benzoate (240.079 Da), phenacyl 4-chlorobenzoate (274.040 Da), and phenacyl 4-methoxybenzoate (270.089 Da) by 77.910, 43.949, and 47.900 Da, respectively [2]. The characteristic ¹⁰Br:⁸¹Br isotopic doublet (~1:1 ratio) provides an unambiguous MS fingerprint that is absent in Cl-, MeO-, or unsubstituted analogs.

Mass Distinction
Cross-study comparable
Target 317.989 Da vs. 240.079 Da (unsubstituted), 274.040 Da (4-Cl), 270.089 Da (4-OMe); Δm = +77.9 Da vs. H
Unique mass shift and Br isotope pattern eliminate ambiguity in complex matrices
HRMS or GC-MS conditions
Mass Spectrometry Derivatization Analytical Chemistry

Hammett Constant-Based Reactivity

The 4-bromo substituent on the benzoyl ring carries a Hammett σₚ constant of +0.23, identical to 4-chloro but distinct from 4-H (σₚ = 0.00) and 4-OCH₃ (σₚ = -0.27) [1]. For alkaline hydrolysis of substituted phenyl benzoates, the Hammett reaction constant ρ is approximately +1.7 in water [2]. Applying this LFER, the 4-bromo derivative is predicted to hydrolyze ~2.5× faster than the unsubstituted phenacyl benzoate under identical alkaline conditions, and ~7× faster than the 4-methoxy analog. In the Perkow reaction of phenacyl benzoates with trialkyl phosphites, activation energies (Eₐ ≈ 16.5 kcal/mol) and rates are substituent-dependent on the benzoyl ring [3].

Reactivity Prediction
Class-level inference
Predicted kBr/kH ≈ 2.5 (σₚ = +0.23, ρ = +1.7); ~7-fold vs. 4-OMe
Supports reactivity tuning; moderate rate enhancement predicted
Based on Hammett LFER; experimental validation recommended
Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

Crystallographic Distinction from 4-Chloro Analog

Benzoylmethyl 4-chlorobenzoate (the direct 4-Cl analog) crystallizes in P2₁/c with a = 14.7634(6) Å, b = 16.4509(6) Å, c = 15.8214(5) Å, β = 92.105(4)°, V = 3840.0(2) ų, Z = 12, and μ = 0.30 mm⁻¹ [1]. For the 4-Br target compound, the increased electron density and larger van der Waals radius of bromine are expected to alter unit cell dimensions, molecular packing, and X-ray absorption coefficient, providing a distinct PXRD fingerprint for solid-form identification. The closely related 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate has been crystallographically characterized with Z' = 3 independent molecules [2].

Crystal Structure
Cross-study comparable
Br analog expected to show larger unit cell and ~8–10× higher absorption coefficient vs. Cl analog (P2₁/c, μ=0.30 mm⁻¹)
Heavy-atom phasing feasible; PXRD pattern distinct for solid-form ID
Single-crystal XRD, Mo Kα radiation
X-ray Crystallography Polymorph Screening Solid-State Chemistry

Photoremovable Protecting Group Efficiency

Phenacyl esters of benzoic acid are established photoremovable protecting groups (PPGs) that release carboxylic acids upon UV irradiation via a chain mechanism. For the parent phenacyl benzoate, maximum quantum yields (Φ) reach 4 in the presence of hydrogen donors such as aliphatic alcohols, and basic additives such as pyridine can further increase photoreduction efficiency by a factor of 4 [1]. The 4-bromo substituent, being electron-withdrawing (σₚ = +0.23), is expected to modify the reduction potential of the benzoyl chromophore and the stability of the ketyl radical intermediate, potentially altering the partitioning between radical coupling and acid elimination relative to the unsubstituted parent [2].

Photocleavage Efficiency
Class-level inference
Φmax predicted 1–4 (Br may slightly reduce Φ vs. parent); experimental data not yet reported
May support wavelength-selective deprotection; definitive data pending
LFER-based prediction; requires experimental validation
Photochemistry Protecting Groups Organic Synthesis

IR and NMR Spectral Fingerprint

The compound possesses authenticated ¹H NMR, ¹³C NMR (via HSQC/HMBC correlation), FTIR, and GC-MS spectra available through the Wiley SpectraBase reference database [1]. The carbonyl stretching frequency of the ester (C=O) group is sensitive to the electronegativity of the para-substituent on the benzoyl ring: the 4-Br compound exhibits ν(C=O, ester) at approximately 1720-1730 cm⁻¹, shifted relative to the 4-OCH₃ analog (~1710-1715 cm⁻¹) due to the inductive electron-withdrawing effect of bromine [2]. In ¹H NMR, the methylene singlet (COCH₂O) appears at δ ~5.5-5.6 ppm, while in ¹³C NMR, the C-Br ipso carbon resonates distinctly at δ ~128-130 ppm, providing unambiguous differentiation from Cl and OCH₃ analogs.

Spectral Signature
Cross-study comparable
ν(C=O) ~1720–1730 cm⁻¹; 13C ipso-C-Br ~128–130 ppm, distinct from Cl (~139–140 ppm) and OCH₃ (~163–164 ppm)
Bromine-specific 13C shift enables unambiguous identity confirmation
FTIR (KBr/ATR); NMR in CDCl₃
Spectroscopic Characterization Quality Control Structural Confirmation

Optimal Application Scenarios


Carboxylic Acid Derivatization for GC-MS

The bromine atom enables sensitive electron capture detection (ECD) in gas chromatography. Carboxylic acids derivatized to their 4-bromophenacyl esters exhibit detection limits 10- to 100-fold lower than underivatized acids or phenacyl ester derivatives lacking halogen atoms. This is particularly valuable for trace fatty acid analysis in biological fluids, where p-bromophenacyl ester derivatization is an established method [1].

Heavy-Atom Phasing for X-ray Crystallography

The bromine atom in the 4-bromobenzoate moiety provides anomalous scattering (f'' ≈ 1.5 e⁻ at Mo Kα) suitable for SAD or MAD phasing. Crystallization of carboxylic acids as their phenacyl 4-bromobenzoate derivatives introduces a heavy atom without requiring co-crystallization with heavy-atom salts, as demonstrated for a series of 2-(4-bromophenyl)-2-oxoethyl benzoate crystal structures [2].

Photoremovable Protecting Group for Orthogonal Deprotection

Phenacyl esters function as photoremovable protecting groups (PPGs) that release carboxylic acids upon UV irradiation with quantum yields up to 4 [3]. The 4-bromo substituent shifts the benzoyl chromophore absorption, potentially enabling wavelength-orthogonal deprotection strategies when used alongside 2-nitrobenzyl or other PPG families. This is relevant for solid-phase peptide synthesis and caged compound preparation.

Perkow Reaction for Heterocycle Synthesis

Phenacyl benzoates react with trialkyl phosphites to yield dialkyl 1-arylvinyl phosphates in high yield, with activation energies of ~16.5 kcal/mol [4]. The 4-bromo substituent modulates the reaction rate through its electronic effect, providing a handle for optimizing reaction conditions in the synthesis of phosphorus-containing heterocycles and enol phosphate intermediates.

Application
Selection Property
Validation Focus
Carboxylic Acid Derivatization for GC-MS
Bromine-ECD sensitivity & isotopic signature
Trace fatty acid detection & MS confirmation
Heavy-Atom Phasing for X-ray Crystallography
Anomalous scattering from bromine
SAD/MAD phasing feasibility
Orthogonal Photoremovable Protecting Group
UV-triggered cleavage, tunable chromophore
Acid release yield and orthogonal selectivity
Perkow Reaction for Vinyl Phosphate Synthesis
Substituent electronic effect on reaction rate
Enol phosphate yield optimization
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